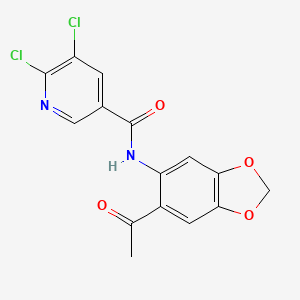
(4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a piperazine and a piperidine moiety. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, involving the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Piperazine and Piperidine Attachment: The piperazine and piperidine moieties are introduced through nucleophilic substitution reactions. The piperazine derivative can be synthesized separately and then coupled with the quinoline core using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Coupling: The final step involves the coupling of the piperidine moiety to the quinoline-piperazine intermediate, often facilitated by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, ensuring efficient purification steps, and possibly employing continuous flow chemistry techniques to enhance reaction efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the quinoline core or the piperazine ring using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group on the quinoline ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced quinoline or piperazine derivatives.
Substitution: Formation of methoxyquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacophores.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of (4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is not fully elucidated but is believed to involve:
Molecular Targets: Interaction with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis or degradation.
Pathways: Modulation of signaling pathways related to neurotransmission, potentially affecting serotonin or dopamine pathways.
Vergleich Mit ähnlichen Verbindungen
(4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-chloroquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a chloro group instead of a fluoro group.
(4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxyquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a methoxy group instead of a fluoro group.
Uniqueness: The presence of the fluoro group in (4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone may confer unique electronic properties, potentially enhancing its binding affinity to certain biological targets compared to its chloro or methoxy analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
[4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O/c1-19-6-9-25(20(2)16-19)30-12-14-31(15-13-30)26-22-17-21(28)7-8-24(22)29-18-23(26)27(33)32-10-4-3-5-11-32/h6-9,16-18H,3-5,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVMRUDYVJFJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B2605978.png)
![(1S,4S,7R,8S,11R,12S,13R)-1,7,11-trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-6-ol](/img/structure/B2605980.png)
![5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide](/img/structure/B2605982.png)
![(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2605984.png)




![2-[1-(Trifluoromethyl)cyclopropyl]pyran-4-one](/img/structure/B2605991.png)
![2-{4-[(E)-2-phenylethenesulfonamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2605992.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2605994.png)

![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2606000.png)
